molecular formula C9H5Cl2N B128350 3,7-Dichloroquinoline CAS No. 152210-25-8

3,7-Dichloroquinoline

Cat. No. B128350
M. Wt: 198.05 g/mol
InChI Key: SLJNJMNYSNPHJE-UHFFFAOYSA-N
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Description

3,7-Dichloroquinoline is a chlorinated quinoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of chlorine atoms on the quinoline nucleus can significantly alter the chemical and biological properties of these molecules, making them valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of chloroquinoline derivatives has been explored in several studies. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine, yielding compounds with potential antinociceptive, anti-inflammatory, and anticonvulsant activities . Another study describes the synthesis of a hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, starting from chloroacetyl chloride and involving several steps including cyclization and amination, to produce a compound with atypical antidepressant activity .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate was determined, revealing aromatic π–π stacking between the benzene and pyridine rings and weak intermolecular C–H⋯N hydrogen bonds . Similarly, the structural elucidation of novel chloroquinoline derivatives was performed using FT-IR, NMR, and Mass spectra, with single crystal X-ray diffraction studies confirming the presence of C-H⋯π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts .

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions due to their reactive sites. The chloro groups can undergo substitution reactions, and the quinoline nucleus can be functionalized to produce a wide range of compounds with diverse biological activities. The studies reviewed do not provide detailed chemical reaction mechanisms but focus on the synthesis and biological evaluation of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chloro substituents and other functional groups. These properties are crucial for the pharmacokinetic profile of the compounds, including their solubility, stability, and reactivity. For instance, the water solubility and in vivo activity of 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid as an AMPA/kainate antagonist with neuroprotective properties were evaluated, highlighting the importance of the acidic moiety at the 3-position of the quinolone skeleton . The antioxidant activity of chloroquinoline derivatives was also assessed, demonstrating their potential to reduce high glucose levels in the human body .

Scientific Research Applications

Antioxidant Properties

3,7-Dichloroquinoline has been studied for its antioxidant properties. Savegnago et al. (2013) synthesized a new class of compounds using 4,7-dichloroquinoline, which demonstrated potent antioxidant effects in vitro (Savegnago et al., 2013).

Antibacterial and Antioxidant Activities

Abdi et al. (2021) reported the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, showing significant antibacterial and antioxidant activities (Abdi et al., 2021).

Photolysis in Aqueous Systems

Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 3,7-dichloroquinoline-8-carboxylic acid, in aqueous solutions, revealing insights into environmental degradation processes (Pinna & Pusino, 2012).

Cytotoxic Evaluation for Antitumor Drugs

Kouznetsov et al. (2016) synthesized new 7-chloro-4-phenoxyquinoline derivatives using 4,7-dichloroquinoline. These compounds displayed promising cytotoxic activity against various human cancer cell lines, suggesting potential as antitumor drugs (Kouznetsov et al., 2016).

Synthesis of Acetylcholinesterase Inhibitors

Duarte et al. (2017) developed a method for synthesizing 4-arylselanyl-7-chloroquinolines from 4,7-dichloroquinoline, which showed potential as acetylcholinesterase inhibitors and memory improvement agents, indicating possible applications in Alzheimer's disease treatment (Duarte et al., 2017).

Antimalarial and Anticancer Agents

Carmo et al. (2011) synthesized 4-aminoquinoline analogues and their platinum(II) complexes from 4,7-dichloroquinoline, showing antileishmanial and antitubercular activities, suggesting applications in treating infectious diseases (Carmo et al., 2011).

Safety And Hazards

When handling 3,7-Dichloroquinoline, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3,7-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJNJMNYSNPHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593376
Record name 3,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dichloroquinoline

CAS RN

152210-25-8
Record name 3,7-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152210-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 3,7-dichloro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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